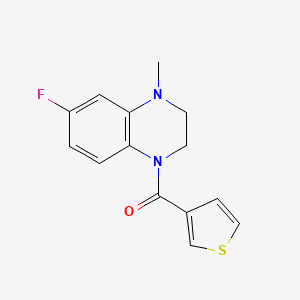
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone, also known as FMQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMQ belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone is not well understood. However, studies suggest that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone may exert its therapeutic effects by modulating various molecular targets, including the inhibition of the NF-κB signaling pathway and the downregulation of the expression of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to induce apoptosis in cancer cells by activating the caspase pathway. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to reduce oxidative stress and inflammation in animal models. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been reported to exhibit neuroprotective effects by reducing neuronal apoptosis and improving cognitive function.
実験室実験の利点と制限
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various molecular targets. However, the limitations of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its poor solubility in water and its potential toxicity at high doses.
将来の方向性
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown promising results in various scientific research studies, and future directions for (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its further investigation as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of novel (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone derivatives with improved pharmacokinetic properties and reduced toxicity may enhance its therapeutic potential.
合成法
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been synthesized using different methods, including the condensation reaction between 2,3-diaminotoluene and 4-fluorobenzaldehyde. Another method involves the reaction between 2,3-dichloroquinoxaline and 4-cyanopyridine in the presence of a base. The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been achieved using the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluoropyridine and 2,3-dichloroquinoxaline.
科学的研究の応用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown potential therapeutic applications in various scientific research studies. In a study conducted by Zhang et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as reported by Li et al. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-18-8-9-19(13-3-2-12(16)10-14(13)18)15(20)11-4-6-17-7-5-11/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBOQMHYLYMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
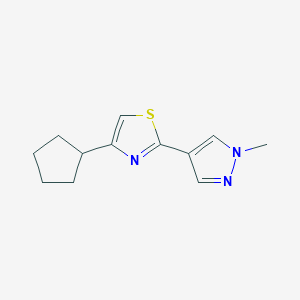
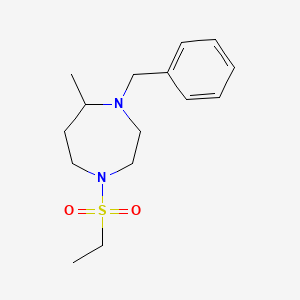
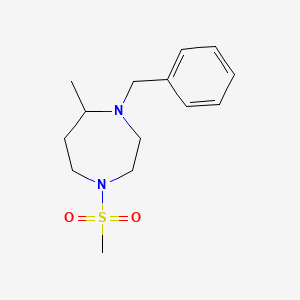

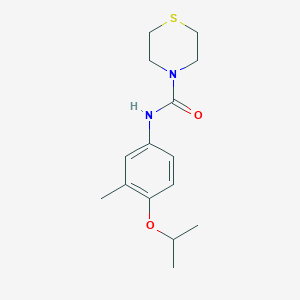
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)

